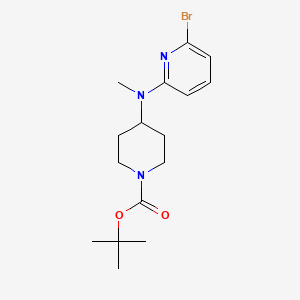

tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(6-bromopyridin-2-yl)-methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-10-8-12(9-11-20)19(4)14-7-5-6-13(17)18-14/h5-7,12H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVICWNKMIQFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable activating agents.

Bromination of the pyridine ring: The bromopyridinyl group can be introduced through electrophilic aromatic substitution using bromine or other brominating agents.

Attachment of the methylamino group: This step typically involves nucleophilic substitution reactions where a methylamine derivative is introduced to the bromopyridinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify certain substituents.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Overview

tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This compound features a piperidine ring, which is an important structural motif in many biologically active molecules. Its unique structure allows for interaction with biological targets, making it a candidate for further exploration in drug development.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors involved in various diseases.

Key Mechanisms of Action :

- Inhibition of Enzymes : Research indicates that this compound may inhibit enzymes related to neurotransmitter degradation, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. For instance, it has shown activity against acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic signaling .

Data Table: Inhibition Potency

| Enzyme | IC50 Value (nM) |

|---|---|

| Acetylcholinesterase | 15.4 |

| β-secretase | 20.0 |

Neuropharmacology

The neuroprotective effects of this compound have been explored in various in vitro and in vivo models.

Research Findings :

- In Vitro Studies : The compound demonstrated protective effects on neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. It improved cell viability significantly compared to control groups .

Case Study Example :

A study conducted on cultured astrocytes exposed to amyloid-beta showed that treatment with this compound resulted in a significant increase in cell survival rates, indicating its potential role as a neuroprotective agent .

Potential Anticancer Activity

Emerging studies suggest that the compound may also possess anticancer properties due to its ability to modulate pathways involved in cell proliferation and apoptosis.

Mechanism of Action :

Preliminary data indicate that this compound may induce apoptosis in cancer cell lines through the activation of caspases and inhibition of anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridinyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but features a phenyl group instead of a pyridinyl group.

tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: This compound has a bromophenyl group instead of a bromopyridinyl group.

Uniqueness

tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate is unique due to the presence of the bromopyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate, commonly referred to by its CAS number 1261231-17-7, is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a piperidine ring, a tert-butyl ester group, and a bromopyridinyl-methylamino moiety. Its potential biological activities make it a candidate for further research in drug development.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of 370.29 g/mol. The presence of the bromine atom in the pyridine ring significantly influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions.

- Esterification : The tert-butyl ester group is introduced using tert-butyl alcohol.

- Bromination : The bromopyridinyl group is introduced via electrophilic aromatic substitution.

- Nucleophilic Substitution : A methylamine derivative is added to the bromopyridinyl group to complete the synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromopyridinyl moiety may facilitate binding to various biological targets, potentially modulating their activity. The piperidine ring contributes to overall stability and bioavailability.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties.

- CNS Activity : The structural components may allow for interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies.

- Anti-inflammatory Effects : There are indications that it could modulate inflammatory pathways, although specific mechanisms remain under investigation.

Case Studies and Research Findings

A review of recent literature reveals several studies exploring the biological activity of similar compounds, which may provide insights into the potential effects of this compound:

Comparative Analysis

To better understand the significance of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Similar piperidine framework | Antidepressant-like effects reported |

| tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | Variation with bromophenyl group | Potential antitumor properties observed |

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear respiratory protection (e.g., N95 masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .

- Storage : Store in a cool, dry place away from strong oxidizing agents (e.g., peroxides) to avoid hazardous reactions .

- Emergency Measures : Ensure access to an eyewash station and washing facilities. Label containers clearly with hazard codes (e.g., P210 for fire risk) .

- Physical State : The compound is likely a solid (analogous to similar tert-butyl piperidine derivatives), requiring careful handling to avoid particulate dispersion .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Stepwise Functionalization : Begin with bromopyridine activation, followed by nucleophilic substitution at the piperidine nitrogen. Use tert-butoxycarbonyl (Boc) protection to stabilize intermediates .

- Catalysis : Employ palladium catalysts for coupling reactions involving the bromopyridine moiety, as seen in analogous aryl halide syntheses .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product .

Q. What analytical techniques confirm the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify Boc group presence (~1.3 ppm for tert-butyl protons) and bromopyridine coupling (aromatic proton splitting patterns) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~380-400 g/mol based on analogs) and detect isotopic bromine patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity >95% .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group may slow Suzuki-Miyaura couplings at the bromopyridine site. Mitigate this by using electron-rich ligands (e.g., SPhos) or elevated temperatures .

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and optimize reaction conditions .

- Kinetic Studies : Compare reaction rates with/without Boc protection to quantify steric contributions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability. Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

- Structural Analog Testing : Compare activity with derivatives lacking the bromine or methylamino group to pinpoint pharmacophores .

Q. How can researchers characterize the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation : Incubate in buffers (pH 4–8) at 37°C and monitor decomposition via HPLC. Boc groups are prone to acidic hydrolysis, requiring evaluation for drug delivery applications .

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products using tandem MS .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for Boc-protected amines) .

Q. What computational methods predict interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses against kinase ATP-binding pockets. Focus on the bromopyridine’s role in halogen bonding .

- MD Simulations : Run 100-ns simulations to assess binding stability and conformational changes in the target protein .

- QSAR Modeling : Corinate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.